molecular formula C23H20N2O2 B5093523 2-Amino-4-(3-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-Amino-4-(3-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5093523
M. Wt: 356.4 g/mol
InChI Key: VQBVZTXGATVOTH-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.

Preparation Methods

The synthesis of 2-Amino-4-(3-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. The most common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction is often carried out under mild conditions, making it efficient and environmentally friendly .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives have shown promising biological activities, including anticancer and antimicrobial properties.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes and pigments due to its chromene core

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby preventing cell division .

Comparison with Similar Compounds

Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. The uniqueness of 2-Amino-4-(3-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile lies in its specific substitution pattern, which imparts distinct pharmacological properties .

Properties

IUPAC Name

2-amino-4-(3-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-14-6-5-9-16(10-14)21-18(13-24)23(25)27-20-12-17(11-19(26)22(20)21)15-7-3-2-4-8-15/h2-10,17,21H,11-12,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVZTXGATVOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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